molecular formula C19H35NO5 B1676886 Myristoyl glutamic acid CAS No. 53576-52-6

Myristoyl glutamic acid

Cat. No.: B1676886
CAS No.: 53576-52-6
M. Wt: 357.5 g/mol
InChI Key: MTJZWYHTZFVEGI-INIZCTEOSA-N
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Description

Myristoyl glutamic acid is a compound formed by the conjugation of myristic acid, a 14-carbon saturated fatty acid, with glutamic acid, an amino acid. This compound is known for its role in various biological processes, particularly in protein modification through myristoylation, which is essential for protein function and cellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myristoyl glutamic acid typically involves the esterification of myristic acid with glutamic acid. This process can be achieved through the following steps:

    Activation of Myristic Acid: Myristic acid is first activated by converting it into myristoyl chloride using thionyl chloride or oxalyl chloride.

    Esterification Reaction: The activated myristoyl chloride is then reacted with glutamic acid in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of myristic acid are activated using thionyl chloride.

    Continuous Esterification: The activated myristoyl chloride is continuously fed into a reactor containing glutamic acid and a base, ensuring efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: Myristoyl glutamic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of myristic acid and glutamic acid.

    Oxidation: The fatty acid chain can undergo oxidation, leading to the formation of shorter-chain fatty acids and other oxidation products.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis Products: Myristic acid and glutamic acid.

    Oxidation Products: Shorter-chain fatty acids and various oxidation by-products.

    Substitution Products: Compounds with substituted ester groups.

Scientific Research Applications

Myristoyl Glutamic Acid is a substituted amino acid and amide derived from glutamic acid . While the search results do not provide extensive information specifically on this compound, they do offer insights into myristoylation, the process involving myristic acid, and related compounds, which can help infer potential applications .

Scientific Research Applications

Myristoylation and Protein Modification: Myristoylation, the modification of a protein's N-terminal by myristic acid, is functionally significant, affecting protein stability, localization, and interaction with other proteins . A proteomic methodology combining liquid-liquid extraction of hydrophobic lipidated peptides with liquid chromatography-tandem mass spectrometry can identify myristoylation sites . This method has been used to explore myristoylation sites in HeLa cells, identifying 75 protein N-terminal myristoylation sites .

Mitochondrial Protein Targeting: Protein N-myristoylation plays a crucial role in the mitochondrial localization of certain proteins . Studies have characterized protein N-myristoylation occurring on human mitochondrial proteins such as SAMM50, TOMM40, MIC19, and MIC25 . N-myristoylation is critical for mitochondrial targeting and membrane binding of MIB components like SAMM50 and MIC19 .

Regulation of Immune Responses: Myristic acid acts as a metabolic checkpoint, contributing to immune homeostasis by balancing STING-dependent autophagy and IFN responses . Myristic acid enhances N-myristoylation of the GTPase ADP-ribosylation factor 1 (ARF1), which regulates STING membrane trafficking and facilitates STING-dependent autophagy degradation of the STING/TBK1 complex . N-myristoylation controls STING activation, suggesting a promising approach for modulating STING-dependent immunopathologies .

NMT as a Drug Target: N-myristoyltransferase (NMT) is a drug target, and its proper functioning in protozoa such as Leishmania major, Leishmania donovani, Trypanosoma brucei, and P. falciparum is necessary for the survival of these parasites . Inhibitors of these organisms are under investigation . Inhibition of myristoylated proteins essential for viral lifecycles can inhibit viral propagation, as shown with mammarenaviruses .

Myristoyl-Ligand Switch: Conformational changes triggered by specific ligands can expose the myristoyl moiety, a mechanism known as the myristoyl-ligand switch . For example, the myristoyl group of recoverin is exposed following the binding of two Ca2+ ions, inducing recoverin binding to the membrane . Similarly, the myristoyl group of GDP-inactive ARF1 is sequestered but liberated by GTP exchange for membrane binding and signaling .

Peptides in Cosmetics: Palmitoyl tripeptide-8 can significantly inhibit IL-8 production in UVB-irradiated keratinocytes and IL-1 stimulated fibroblasts . It also reduces the number and size of dilated capillaries in skin explants exposed to substance P and reduces edema .

Mechanism of Action

The mechanism of action of myristoyl glutamic acid primarily involves its role in protein myristoylation. Myristoylation is a co-translational or post-translational modification where a myristoyl group is covalently attached to the N-terminal glycine residue of a protein. This modification is catalyzed by the enzyme N-myristoyltransferase. The myristoyl group enhances protein-protein interactions and facilitates the subcellular localization of proteins, thereby influencing various signaling pathways and cellular functions.

Comparison with Similar Compounds

    Myristoyl glycine: Similar to myristoyl glutamic acid but involves glycine instead of glutamic acid.

    Palmitoyl glutamic acid: Involves palmitic acid, a 16-carbon fatty acid, instead of myristic acid.

    Stearoyl glutamic acid: Involves stearic acid, an 18-carbon fatty acid, instead of myristic acid.

Uniqueness: this compound is unique due to its specific combination of myristic acid and glutamic acid, which provides distinct properties in terms of protein modification and cellular localization. The shorter chain length of myristic acid compared to palmitic and stearic acids results in different hydrophobic interactions and membrane association characteristics.

Biological Activity

Myristoyl glutamic acid (MGA) is a derivative of glutamic acid that has been modified with a myristoyl group. This compound has garnered attention due to its potential biological activities, particularly in cellular processes and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound consists of a myristoyl fatty acid chain (a 14-carbon saturated fatty acid) attached to the amino acid glutamic acid. The presence of the myristoyl group enhances the hydrophobic properties of the molecule, which influences its interaction with cellular membranes.

Biological Functions

  • Cell Membrane Interaction
    • Myristoylation is known to facilitate the localization of proteins to cellular membranes, impacting their function in signal transduction and cellular communication. The myristoyl group acts as a lipid anchor, allowing proteins to associate with membrane structures effectively .
  • Peptide Transport
    • Research has demonstrated that myristoylated peptides can efficiently penetrate cell membranes. For instance, studies indicated that myristoylated fluorescent peptides showed rapid membrane association and cellular uptake in B lymphocyte cell lines, highlighting their potential as carriers for delivering therapeutic agents into cells .

Table 1: Summary of Biological Activities of this compound

Biological ActivityDescriptionReference
Membrane LocalizationEnhances protein targeting to membranes via myristoylation
Cellular UptakeFacilitates efficient transport of peptides into cells
Inhibition of Kinase ActivityMyristoylated peptides served as effective inhibitors for protein kinase C
Immune Response ModulationInvolved in regulating innate immune responses

The biological activity of this compound can be attributed to several mechanisms:

  • N-Myristoylation : This post-translational modification involves the attachment of a myristoyl group to the N-terminal glycine residue of proteins, which is essential for their membrane localization and function in various signaling pathways .
  • Peptide Delivery Systems : Myristoylated peptides have been explored as delivery vehicles for therapeutic agents. Their ability to cross cell membranes without adversely affecting cell viability makes them promising candidates for drug delivery systems .

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Drug Delivery : The ability to facilitate cellular uptake positions MGA as a valuable component in designing drug delivery systems, especially for peptides and proteins that require enhanced membrane permeability.
  • Cancer Therapy : Due to its role in modulating signal transduction pathways, MGA may be explored in cancer therapies where targeting specific pathways can inhibit tumor growth.

Properties

IUPAC Name

(2S)-2-(tetradecanoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJZWYHTZFVEGI-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201791
Record name N-Myristoyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53576-52-6
Record name Myristoyl glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053576526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Myristoyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTOYL GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31N1S89X64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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